molecular formula C18H17N7O2S B2890886 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351610-28-0

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2890886
CAS RN: 1351610-28-0
M. Wt: 395.44
InChI Key: GVKVFEYXPFTRPN-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N7O2S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

This compound falls under a class of heterocyclic compounds that have shown significant potential in various scientific research areas. Heterocyclic compounds, due to their diverse structure and reactivity, play a crucial role in the development of new therapeutic agents, agrochemicals, and materials with unique properties.

  • Medicinal Chemistry : Heterocyclic compounds similar to the one mentioned are often explored for their biological activities. For example, compounds like 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and tested for their antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis, showing promising results at non-cytotoxic concentrations (Palkar et al., 2017).

  • Antioxidant Studies : Another aspect of research involves exploring the antioxidant properties of heterocyclic compounds. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and found to possess moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad et al., 2012).

  • Antimycobacterial Activity : The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds structurally related to the one , has been investigated. These studies aim to enhance the lipophilicity and cellular permeability of these compounds to improve their therapeutic potential against Mycobacterium tuberculosis (Gezginci et al., 1998).

  • Agricultural Chemistry : In the agricultural sector, research into heterocyclic compounds often focuses on their insecticidal and herbicidal activities. For example, synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, have been conducted, showing that these compounds can effectively control pest populations (Fadda et al., 2017).

properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-11-9-12(2)25(20-11)16-5-6-17(26)24(21-16)8-7-19-18(27)13-3-4-14-15(10-13)23-28-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKVFEYXPFTRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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